molecular formula C7H17ClN2 B11748114 (1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride

Cat. No.: B11748114
M. Wt: 164.67 g/mol
InChI Key: FWOLPFBAUUZJSQ-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride is a chemical compound with a cyclohexane ring substituted with an aminomethyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by the introduction of the aminomethyl group. The reaction conditions often require the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation reactors. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring.

    2-Methylcyclohexanamine: A secondary amine with a methyl group on the cyclohexane ring.

Uniqueness

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an amine group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-5,8-9H2;1H/t6-,7-;/m0./s1

InChI Key

FWOLPFBAUUZJSQ-LEUCUCNGSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)N.Cl

Canonical SMILES

C1CCC(C(C1)CN)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.